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Vorolanib Kinase Inhibition Profile

Kinase Target Alternative Name
Reported IC50
(nM)

Key Role in Signaling

KDR/VEGFR2
[1]

Kinase Insert
Domain Receptor

1.12 nM Primary mediator of VEGF-driven
angiogenesis and vascular

permeability [1].

PDGFRβ [1] Platelet-Derived

Growth Factor
Receptor β

0.13 nM Involved in pericyte recruitment and

vascular stabilization [1] [2].

FLT3 [1] FMS-like tyrosine
kinase 3

0.63 nM Regulates cell growth/proliferation in
hematopoietic cells; often mutated in

leukemia [1].

C-Kit [1] Stem cell factor

receptor

0.14 nM Involved in cell survival and

proliferation [1].

VEGFR1 [3] FLT-1 85% inhib. at 1µM

(Qualitative)

Binds VEGF-A and PlGF; role in

pathological angiogenesis [3].
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Kinase Target Alternative Name
Reported IC50
(nM)

Key Role in Signaling

VEGFR3 [3] FLT-4 85% inhib. at 1µM

(Qualitative)

Primarily regulates lymphangiogenesis

[3].

TIE2 [3] TEK Receptor

Tyrosine Kinase

~50% inhib. at 1µM

(Qualitative)

Key for vascular stability and integrity;

influenced by angiopoietins [3].

JAK1 [4] [5] Janus Kinase 1 >50% IL-6 activity

reduction
(Qualitative)

Mediates inflammatory signaling,

particularly downstream of IL-6 [4] [5].

Experimental Protocols for Profiling

The key methodologies used to determine Vorolanib's kinase spectrum include binding assays, functional

kinase activity assays, and cellular models.

In Vitro Competition Binding Assays (KINOMEscan): This platform was used to generate the

primary IC50 data for kinases like KDR and PDGFRβ [1]. The assay measures the ability of
Vorolanib to compete with an immobilized, non-selective kinase inhibitor for binding to a specific

kinase. The displacement is quantified to determine the dissociation constant (Kd) and IC50 values,
providing a direct measure of binding affinity [1].

HotSpot Kinase Activity Assay: This functional assay, used in comparative studies, directly
measures a kinase's ability to transfer phosphate to a substrate [3]. The kinase is incubated with the

substrate and [γ-33P]-ATP in the presence or absence of Vorolanib. The radioactive phosphate
incorporation is spotted onto filter paper, washed, and quantified. Kinase activity in the test sample is

expressed as a percentage of the activity in a vehicle control, allowing for the calculation of percent
inhibition at specific concentrations (e.g., 1µM and 10µM) [3].

Kinase Inhibitor Pulldown (KiP) with Quantitative Proteomics: This chemoproteomics workflow
uses immobilized, non-selective kinase inhibitors as bait to enrich a wide range of kinases from cell

lysates [6] [7]. To profile a specific drug like Vorolanib, the lysate is first pre-incubated with the
soluble drug (the competitor). The immobilized kinobeads are then added. Kinases that are targets of

Vorolanib will not bind to the beads, as their binding sites are occupied. The resulting mixture is
analyzed using quantitative mass spectrometry (e.g., SILAC). Kinases significantly depleted in the

drug-treated sample compared to the control are identified as cellular targets, providing an unbiased
profiling method in a complex biological system [6].
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Mechanism of Action & Signaling Pathways

Vorolanib exerts its effects by intracellularly inhibiting specific receptor tyrosine kinases, disrupting pro-

angiogenic and pro-inflammatory signaling pathways. The following diagram illustrates its core mechanism.
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Vorolanib inhibits key receptors in VEGF and IL-6/JAK pathways [4] [5] [3].

Key Differentiating Properties

Improved Selectivity Profile: Vorolanib was designed for higher kinase selectivity. It shows 4.7- to
15.4-fold lower IC50 for KDR, FLT3, and C-Kit compared to sunitinib, indicating higher potency for

these targets, while being less potent against off-target kinases like RET and AMPKα1 [1].
Dual Anti-Angiogenic and Anti-Inflammatory Action: Beyond VEGF inhibition, Vorolanib targets

the JAK/STAT pathway. Preclinical data shows it reduces IL-6 activity by more than 50%,
addressing both angiogenesis and inflammation which are key drivers in diseases like diabetic

macular edema [4] [5].
Favorable Pharmacokinetics: Vorolanib has a shorter plasma half-life (4-8 hours) compared to

sunitinib (>40 hours), leading to limited tissue accumulation and potentially reduced systemic toxicity
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[8] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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